molecular formula C6H8BrN3 B13566256 2-(6-Bromopyrimidin-4-yl)ethan-1-amine

2-(6-Bromopyrimidin-4-yl)ethan-1-amine

Cat. No.: B13566256
M. Wt: 202.05 g/mol
InChI Key: NLUWBWQAWAGMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromopyrimidin-4-yl)ethan-1-amine is a brominated pyrimidine derivative featuring an ethylamine side chain at the 4-position of the heterocyclic ring. Pyrimidine derivatives are widely studied in medicinal chemistry due to their roles as kinase inhibitors, antiviral agents, or intermediates in nucleoside analog synthesis . However, detailed biological data, synthesis protocols, and clinical applications specific to this compound remain underreported in the literature, necessitating comparative analysis with structurally related molecules.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

2-(6-bromopyrimidin-4-yl)ethanamine

InChI

InChI=1S/C6H8BrN3/c7-6-3-5(1-2-8)9-4-10-6/h3-4H,1-2,8H2

InChI Key

NLUWBWQAWAGMJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Br)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyrimidin-4-yl)ethan-1-amine typically involves the bromination of pyrimidine followed by the introduction of the ethylamine group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyrimidin-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Bromopyrimidin-4-yl)ethan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyrimidin-4-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylamine group can form hydrogen bonds with biological molecules, while the bromopyrimidine moiety can participate in π-π interactions and other non-covalent interactions .

Comparison with Similar Compounds

2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine

  • Core Structure : Replaces the pyrimidine ring with a methyl-substituted imidazole.
  • Key Features :
    • The imidazole ring has two nitrogen atoms (vs. pyrimidine’s three), altering hydrogen-bonding capacity.
    • A methyl group at the 1-position increases steric bulk compared to bromine in the target compound.

2'-Deoxyuridine

  • Core Structure : A pyrimidine nucleoside with a deoxyribose sugar moiety.
  • Key Features :
    • Lacks the ethylamine side chain but includes a sugar group critical for nucleoside activity.
    • The absence of bromine reduces electrophilicity compared to 2-(6-bromopyrimidin-4-yl)ethan-1-amine.
  • Bioactivity : Inhibits thymidylate synthetase, leading to DNA synthesis disruption; used as a precursor for antiviral agents like Edoxudine .

Bioactivity and Clinical Data Comparison

Compound Structure Highlights Bioactivity Purity Clinical Data
2-(6-Bromopyrimidin-4-yl)ethan-1-amine Pyrimidine, 6-Br, 4-ethylamine Not fully characterized (inferred kinase/nucleoside analog potential) N/A No reported development
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine Imidazole, 1-Me, 4-ethylamine Histamine metabolite >98% No Development Reported
2'-Deoxyuridine Pyrimidine + deoxyribose Thymidylate synthetase inhibition 97.0% Preclinical (Edoxudine precursor)

Mechanistic and Pharmacological Insights

  • Target Specificity : The ethylamine group in both bromopyrimidine and imidazole derivatives may facilitate binding to amine-sensitive targets (e.g., GPCRs or enzymes), while 2'-Deoxyuridine’s sugar moiety directs it toward nucleotide metabolism pathways.
  • Metabolic Stability : Methyl groups (as in the imidazole analog) may improve metabolic stability, whereas bromine could influence clearance rates via hepatic enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.